molecular formula C13H8ClNO B14725192 2-Amino-5-chloro-9h-fluoren-9-one CAS No. 6955-63-1

2-Amino-5-chloro-9h-fluoren-9-one

Cat. No.: B14725192
CAS No.: 6955-63-1
M. Wt: 229.66 g/mol
InChI Key: MEKFRCBEYDGQJK-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-9h-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO. It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-9h-fluoren-9-one typically involves the chlorination of 2-amino-9-fluorenone. One common method is the reaction of 2-amino-9-fluorenone with thionyl chloride in the presence of a catalyst, which facilitates the substitution of a hydrogen atom with a chlorine atom at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-9h-fluoren-9-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-9h-fluoren-9-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

6955-63-1

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-5-chlorofluoren-9-one

InChI

InChI=1S/C13H8ClNO/c14-11-3-1-2-9-12(11)8-5-4-7(15)6-10(8)13(9)16/h1-6H,15H2

InChI Key

MEKFRCBEYDGQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)N)C(=C1)Cl

Origin of Product

United States

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